molecular formula C10H21BClNO2 B15325871 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride

Cat. No.: B15325871
M. Wt: 233.54 g/mol
InChI Key: QPVGRTXKIYOOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or boronate ester with a diol. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

    Introduction of the But-3-en-1-amine Moiety: The but-3-en-1-amine group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where the dioxaborolane derivative is coupled with an appropriate halide or pseudohalide.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. This may involve the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.

Chemical Reactions Analysis

Types of Reactions

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the dioxaborolane ring into other boron-containing structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced boron-containing compounds.

    Substitution: Various substituted amines and boron-containing derivatives.

Scientific Research Applications

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-C and C-N bonds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride exerts its effects depends on the specific application. In organic synthesis, the dioxaborolane ring acts as a versatile intermediate that can undergo various transformations. In biological systems, the amine group can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene

Uniqueness

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is unique due to the presence of both a dioxaborolane ring and a but-3-en-1-amine moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H21BClNO2

Molecular Weight

233.54 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C10H20BNO2.ClH/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11;/h6,8H,1,7,12H2,2-5H3;1H

InChI Key

QPVGRTXKIYOOBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC=C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.